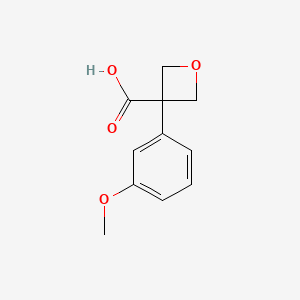

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid

Description

Historical Context of Oxetane Derivatives in Organic Chemistry

The historical development of oxetane chemistry traces back to the late 19th century, with the first discovery of oxetane compounds reported in 1878 by Reboul. This pioneering work established the foundation for understanding four-membered oxygen heterocycles, though initial synthetic accessibility remained limited due to the inherent ring strain and reactivity challenges associated with these strained systems. The subsequent decades witnessed gradual advances in oxetane synthesis, with researchers developing various methodologies to construct these challenging ring systems.

The emergence of oxetane derivatives as significant compounds in organic chemistry gained substantial momentum during the mid-20th century, particularly with the discovery of naturally occurring oxetane-containing molecules. One of the most notable breakthroughs came with the isolation and structural elucidation of paclitaxel, commonly known as Taxol, from Taxus brevifolia in 1971. This discovery revolutionized the perception of oxetanes in medicinal chemistry, as paclitaxel became a major chemotherapy medication and the first oxetane-containing compound to receive regulatory approval for medical use.

The recognition of paclitaxel's therapeutic importance sparked intensive research into oxetane chemistry throughout the latter half of the 20th century. Researchers began to appreciate the unique structural features of the oxetane ring, including its ability to serve as an isosteric replacement for carbonyl groups and gem-dimethyl substituents. This understanding led to systematic investigations of oxetane derivatives as potential pharmaceutically relevant scaffolds, establishing a foundation for contemporary medicinal chemistry applications.

The development of reliable synthetic methodologies for oxetane construction became a priority during this period, with researchers exploring various approaches including intramolecular Williamson ether synthesis, Paternò-Büchi cycloaddition reactions, and sulfonium ylide methodologies. These synthetic advances enabled the preparation of increasingly complex oxetane derivatives, including aryl-substituted variants that would later prove crucial for pharmaceutical applications.

Properties

IUPAC Name |

3-(3-methoxyphenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-2-3-8(5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOPAIWRVXPWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(COC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the methoxyphenyl and carboxylic acid groups. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of 3-(3-methoxyphenyl)-3-hydroxypropanoic acid can yield the desired oxetane compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(3-hydroxyphenyl)oxetane-3-carboxylic acid, while reduction of the carboxylic acid group can produce 3-(3-methoxyphenyl)oxetane-3-methanol .

Scientific Research Applications

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Halogenated Derivatives

- 3-(3-Fluorophenyl)oxetane-3-carboxylic acid (CAS 1393553-52-0):

- Molecular Formula : C₁₀H₉FO₃

- Molecular Weight : 196.18 g/mol

- Key Differences : The fluorine atom introduces strong electronegativity, reducing electron density on the aromatic ring. This may lower lipophilicity (logP) compared to the methoxy analog. Fluorinated derivatives often exhibit enhanced metabolic stability but may have reduced solubility in polar solvents .

Alkyl-Substituted Phenyl Derivatives

- This contrasts with the methoxy group’s electron-donating effects .

Nitro and Electron-Withdrawing Group Derivatives

- 3-(4-Nitrophenyl)oxetane-3-carboxylic acid (CAS 1393544-71-2): Molecular Formula: C₁₀H₉NO₅ Molecular Weight: 223.18 g/mol Key Differences: The nitro group is a strong electron-withdrawing substituent, significantly lowering the pKa of the carboxylic acid (increasing acidity). This derivative may exhibit altered reactivity in coupling reactions compared to the methoxy analog .

Functionalized Derivatives (Amino, Esters)

- 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1379811-81-0): Molecular Formula: C₁₂H₁₃NO₅ Molecular Weight: 251.24 g/mol Key Differences: The protected amino group enables peptide coupling, expanding utility in prodrug design.

- 3-(2-Methoxy-2-oxoethyl)oxetane-3-carboxylic acid (2ac):

Data Table: Structural and Physicochemical Comparison

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid | 3-OCH₃ | C₁₁H₁₂O₄* | 208.21* | Electron-donating, moderate logP |

| 3-(3-Fluorophenyl)oxetane-3-carboxylic acid | 3-F | C₁₀H₉FO₃ | 196.18 | Electronegative, lower logP |

| 3-(4-Methylphenyl)oxetane-3-carboxylic acid | 4-CH₃ | C₁₁H₁₂O₃ | 192.22 | Lipophilic, increased steric bulk |

| 3-(4-Nitrophenyl)oxetane-3-carboxylic acid | 4-NO₂ | C₁₀H₉NO₅ | 223.18 | Strongly acidic, reactive |

| 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid | N-CBz | C₁₂H₁₃NO₅ | 251.24 | Peptide coupling utility |

*Calculated based on structural analogs.

Biological Activity

3-(3-Methoxyphenyl)oxetane-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides an overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a methoxyphenyl group attached to an oxetane ring, which contributes to its unique chemical properties. The oxetane moiety is known for its ability to act as a bioisostere for carboxylic acids, potentially enhancing lipophilicity while maintaining hydrogen-bonding capabilities .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling cascades that lead to cell death in cancerous cells.

- DNA Interaction : Similar to other compounds in its class, it may intercalate into DNA, disrupting replication processes essential for cancer cell survival .

Case Studies

- Antimicrobial Study : In a recent study, researchers tested the compound against a panel of bacterial pathogens. The results showed promising activity, particularly against Gram-positive bacteria . This highlights its potential as a new antibiotic candidate.

- Anticancer Evaluation : A study focused on the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to significant reductions in cell viability and induced apoptosis . These findings support further exploration into its use as a therapeutic agent.

Q & A

Q. What are the primary synthetic routes for 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid?

The compound is synthesized via oxidation of 3-hydroxymethyl-oxetane derivatives using oxygen in alkaline conditions with palladium or platinum catalysts. This method achieves high yields (e.g., >80%) and purity by optimizing reaction time (12–24 hours) and temperature (40–60°C). Alternative routes include nucleophilic substitution or Friedel-Crafts acylation for functionalization of the oxetane core .

Q. What structural features influence the reactivity of this compound?

The oxetane ring introduces steric strain, enhancing electrophilicity at the carbonyl group. The methoxyphenyl substituent provides electronic modulation (via resonance donation), while the carboxylic acid enables salt formation or conjugation. These features make it reactive in nucleophilic acyl substitutions and hydrogen-bonding interactions, critical for drug design .

Q. How should researchers mitigate stability issues during storage?

The oxetane ring is prone to isomerization under heat (>40°C) or acidic/basic conditions. Store the compound at –20°C in inert atmospheres (argon/nitrogen) and use stabilizers like BHT (0.1% w/w) to prevent degradation. Regular NMR or HPLC monitoring (e.g., every 3 months) is advised to confirm structural integrity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Transition from batch to continuous flow reactors improves reaction control and scalability. For example, using a microfluidic setup with Pd/C catalysts at 50°C and 5 bar oxygen pressure reduces byproduct formation. Post-synthesis, recrystallization from ethanol/water (7:3 v/v) achieves >95% purity, as validated by LC-MS .

Q. What strategies resolve contradictory bioactivity data across assay systems?

Discrepancies in IC50 values (e.g., μM vs. nM ranges) may arise from oxetane ring isomerization or assay conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and confirm stereochemistry via X-ray crystallography. Adjust buffer pH (6.5–7.5) to stabilize the carboxylate form, which impacts target binding .

Q. How does the methoxyphenyl group modulate biological target interactions?

Computational docking (e.g., AutoDock Vina) reveals that the methoxy group engages in π-π stacking with aromatic residues (e.g., Tyr215 in COX-2) and hydrogen bonds with Thr212. Comparative studies with fluorophenyl or chlorophenyl analogs show a 2–3-fold decrease in activity, highlighting the methoxy group’s role in optimizing binding entropy .

Q. What analytical methods validate purity and structural conformation?

- Purity: UPLC-MS with a C18 column (ACN/water + 0.1% formic acid gradient; retention time ~6.2 min).

- Conformation: 2D NMR (¹H-¹³C HSQC) to confirm oxetane ring geometry and NOESY for spatial proximity of the methoxyphenyl group .

Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC (Chiralpak IA column) to separate enantiomers, critical for structure-activity relationship (SAR) studies .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to predict shelf-life using Arrhenius modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.